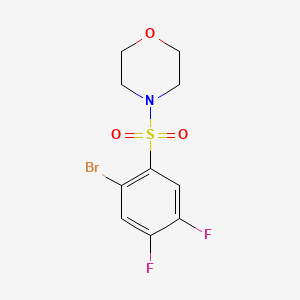

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

説明

“6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile” is an organic compound that contains an isoindole structure . It is a solid compound with photochemical properties and can undergo photo-induced reactions .

Synthesis Analysis

The specific synthesis method for this compound can be adjusted according to laboratory conditions and requirements . It is generally synthesized through organic synthetic chemical reactions .Chemical Reactions Analysis

While the specific chemical reactions involving this compound were not found in the search results, it is known that the compound can undergo photo-induced reactions due to its photochemical properties .Physical And Chemical Properties Analysis

This compound is a solid and has photochemical properties . It can undergo photo-induced reactions . The compound has a molecular formula of C12H5BrN2O .科学的研究の応用

Marine Natural Products Synthesis

The isolation and structural elucidation of bromoindoles from marine sponges, including derivatives similar to 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile, highlight the compound's significance in marine natural products chemistry. These studies provide insights into the synthesis and potential applications of bromoindoles in drug discovery and development, emphasizing the role of marine organisms as sources of bioactive compounds with unique chemical structures (Rasmussen et al., 1993).

Corrosion Inhibition

Research into pyranopyrazole derivatives, which share structural similarities with the compound , indicates their effectiveness as corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure, highlighting the compound's potential utility in materials science and engineering (Yadav et al., 2016).

Organic Synthesis Methodologies

The compound's relevance is also evident in the development of novel organic synthesis methodologies, such as the palladium-catalyzed double carbonylation process for synthesizing isoindoloquinazolinediones. This process showcases the compound's role in facilitating the creation of complex molecular architectures, contributing to advances in synthetic organic chemistry (Li et al., 2014).

Antimicrobial Activity

The synthesis of bromoindoles and their derivatives demonstrates their antimicrobial properties, indicating the potential of compounds like 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile for developing new antimicrobial agents. This application is critical for addressing the growing challenge of antibiotic resistance (Gadaginamath & Patil, 2002).

Optoelectronic Properties

Investigations into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, structurally related to the compound, highlight its potential applications in developing new materials for electronic and photonic devices. Such research contributes to the fields of materials science and nanotechnology, exploring the utility of organic compounds in electronic applications (Irfan et al., 2020).

Safety and Hazards

As a chemical substance, it should be handled in the laboratory according to relevant safety operating procedures . Contact with skin, inhalation, or accidental ingestion should be avoided, and protective equipment should be worn if necessary . Ventilation should be ensured during the handling process to avoid the generation of harmful gases .

特性

IUPAC Name |

6-bromo-2-methyl-3-oxo-1H-isoindole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLRSFYILAIRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

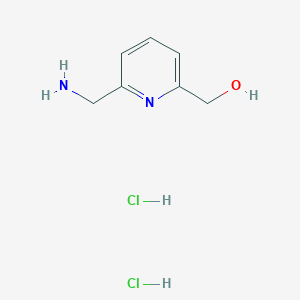

![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)

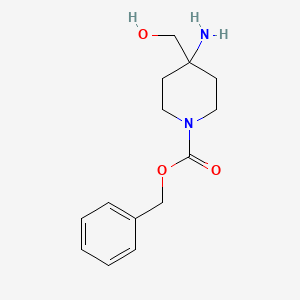

![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)

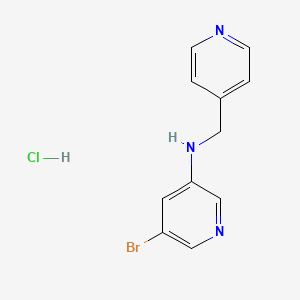

![6-[(Dimethylamino)methyl]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B1529076.png)

![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)